molecular formula C29H42N6O3 B193578 Cabergoline specified impurity [EP] CAS No. 126554-50-5

Cabergoline specified impurity [EP]

Cat. No.: B193578
CAS No.: 126554-50-5
M. Wt: 522.7 g/mol
InChI Key: MNAGYQBVKIBCGP-GZGNHOFSSA-N
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Description

Cabergoline specified impurity [EP] is a compound related to cabergoline, an ergot derivative and a potent dopamine receptor agonist. Cabergoline is primarily used to treat hyperprolactinemic disorders and Parkinson’s disease. The specified impurities of cabergoline, as defined by the European Pharmacopoeia (EP), are critical for ensuring the quality and safety of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cabergoline specified impurities involves multiple steps, starting from ergocryptine. The process includes oxidation reactions using activated dimethyl sulfoxide (DMSO) and Pinnick oxidation sequences to form aldehydes and carboxylic acids . The impurities are synthesized through different approaches, varying in length and stereochemical outcomes .

Industrial Production Methods

In industrial settings, the production of cabergoline and its impurities involves optimizing reaction conditions to achieve high yields and purity. The use of non-toxic reagents and functionalization of the carboxamide side chain are common strategies to avoid hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

Cabergoline specified impurities undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various stereoisomers and functionalized derivatives of cabergoline, which are used as analytical standards in the manufacturing process .

Mechanism of Action

Properties

IUPAC Name

(6aR,9R,10aR)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-9-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)/t21-,23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAGYQBVKIBCGP-GZGNHOFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N1C=C2C[C@@H]3[C@H](C[C@H](CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155212
Record name Cabergoline related compound C [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126554-50-5
Record name Cabergoline related compound C [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126554505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cabergoline related compound C [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERGOLINE-1,8-DICARBOXAMIDE, N8-(3-(DIMETHYLAMINO)PROPYL)-N1-ETHYL-N8-((ETHYLAMINO)CARBONYL)-6-(2-PROPENYL)-, (8.BETA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8SL691O4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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